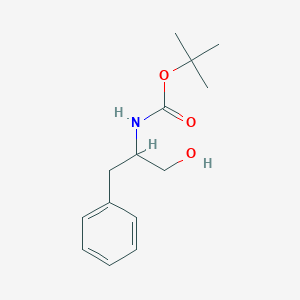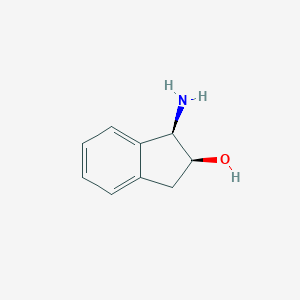
4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, also known as IMD-0354, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of new drugs.
作用機序
4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate works by inhibiting the activity of the NF-κB pathway. This pathway is involved in the regulation of inflammation and immune responses. When activated, it leads to the production of pro-inflammatory cytokines and chemokines, which can cause tissue damage and contribute to the development of certain diseases. 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate inhibits the activity of the IKK complex, which is responsible for the activation of the NF-κB pathway. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, resulting in a decrease in inflammation and immune responses.
Biochemical and Physiological Effects:
4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to have anti-inflammatory and anti-tumor effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, resulting in a decrease in inflammation. It has also been shown to inhibit the growth of certain types of cancer cells. In addition, 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is its specificity for the NF-κB pathway. It has been shown to inhibit the activity of this pathway without affecting other signaling pathways. This makes it a useful tool for studying the role of the NF-κB pathway in various biological processes. However, one limitation of 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is its low solubility in water. This can make it difficult to use in certain experiments and may require the use of organic solvents.
将来の方向性
There are several future directions for the use of 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate in scientific research. One area of interest is the development of new drugs based on 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. Its anti-inflammatory and anti-tumor effects make it a promising candidate for the development of new drugs for the treatment of various diseases. Another area of interest is the use of 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate in the treatment of neurodegenerative diseases. Its neuroprotective effects make it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's. Finally, there is interest in studying the role of 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate in the regulation of other biological processes, such as cell differentiation and apoptosis.
合成法
4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate can be synthesized using a multi-step process. The first step involves the synthesis of 4-isopropylphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylic acid to give 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. The overall yield of this synthesis method is around 20%.
科学的研究の応用
4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been extensively studied for its anti-inflammatory and anti-tumor effects. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. Inhibition of this pathway has been shown to reduce inflammation and prevent the development of certain types of cancer. 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
特性
CAS番号 |
145071-49-4 |
|---|---|
製品名 |
4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
分子式 |
C17H22N2O3 |
分子量 |
302.37 g/mol |
IUPAC名 |
(4-propan-2-ylphenyl) 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c1-13(2)15-6-8-16(9-7-15)22-17(20)19-10-4-5-14(12-19)11-18-21-3/h5-9,11,13H,4,10,12H2,1-3H3/b18-11+ |
InChIキー |
BCRQFJUSADVDQY-WOJGMQOQSA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)N2CCC=C(C2)/C=N/OC |
SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)N2CCC=C(C2)C=NOC |
正規SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)N2CCC=C(C2)C=NOC |
その他のCAS番号 |
145071-49-4 |
同義語 |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, 4-(1-methylethyl)phenyl ester, (E)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



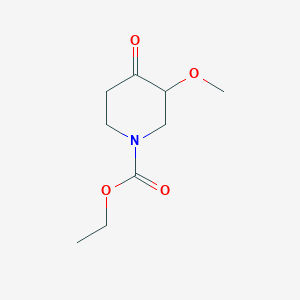

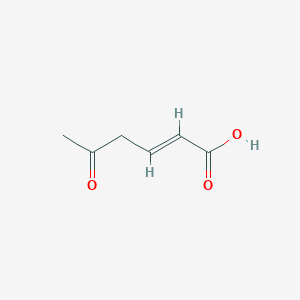
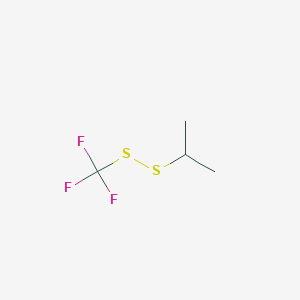
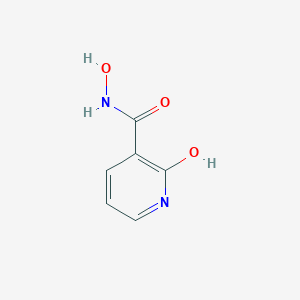

![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)
